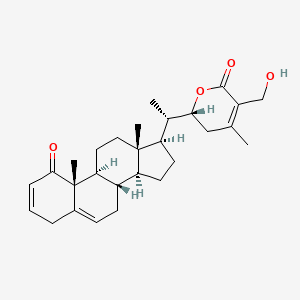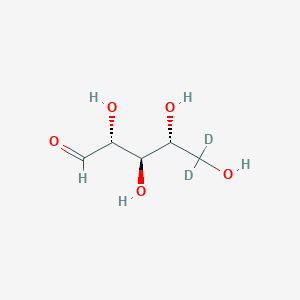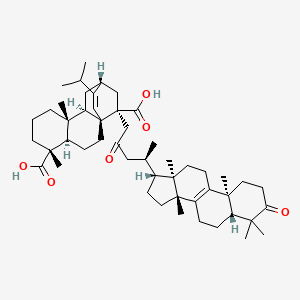
Forrestiacids J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Forrestiacids J is a unique compound belonging to the class of [4 + 2] type triterpene-diterpene hybrids. It is derived from the vulnerable conifer Pseudotsuga forrestii, which is endemic to China . This compound is known for its inhibitory effects on ATP-citrate lyase (ACL), an enzyme involved in lipid metabolism, with an IC50 value of 2.6 μM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Forrestiacids J is synthesized through a series of chemical transformations starting from forrestiacid A. The synthetic route involves multiple steps, including Diels-Alder cycloaddition reactions, which are crucial for forming the unique [4 + 2] hybrid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction and purification from the natural source, Pseudotsuga forrestii . Further research and development are needed to establish scalable industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
Forrestiacids J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Forrestiacids J has several scientific research applications, including:
Chemistry: It is used as a model compound for studying [4 + 2] cycloaddition reactions and other organic transformations.
Biology: It serves as a tool for investigating the role of ACL in lipid metabolism and related biological processes.
Mécanisme D'action
Forrestiacids J exerts its effects by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a crucial role in lipid metabolism. The compound binds to the outer pocket of the citrate-binding site of ACL, interacting with different amino acid residues . This binding inhibits the enzyme’s activity, leading to a reduction in lipid synthesis and related metabolic processes .
Comparaison Avec Des Composés Similaires
Forrestiacids J is part of a unique class of [4 + 2] type triterpene-diterpene hybrids. Similar compounds include:
Forrestiacids E-K: These compounds share the same [4 + 2] hybrid structure and are also derived from Pseudotsuga forrestii.
Forrestiacids A and B: These are pentaterpenoids with a rearranged spiro-lanostane unit fused with an abietene by a Diels-Alder cycloaddition.
This compound stands out due to its specific inhibitory effects on ACL and its unique structural features .
Propriétés
Formule moléculaire |
C50H74O6 |
|---|---|
Poids moléculaire |
771.1 g/mol |
Nom IUPAC |
(1S,4R,5R,9R,10R,12R,14S)-5,9-dimethyl-14-[(4R)-2-oxo-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |
InChI |
InChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1 |
Clé InChI |
IZILWYMYBAFTLI-AUSANYSVSA-N |
SMILES isomérique |
C[C@H](CC(=O)C[C@]1(C[C@H]2C[C@H]3[C@]1(CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)C=C2C(C)C)C(=O)O)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |
SMILES canonique |
CC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
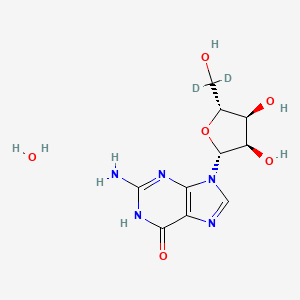
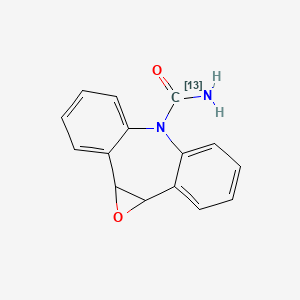
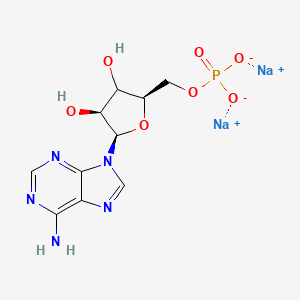
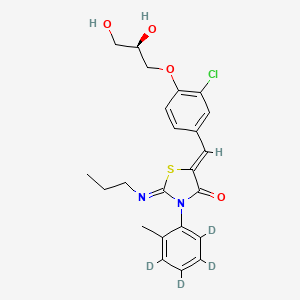
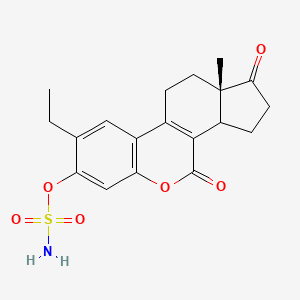
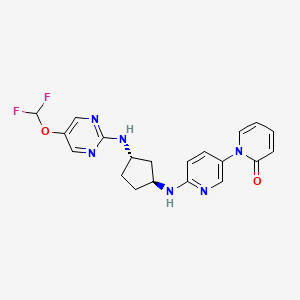

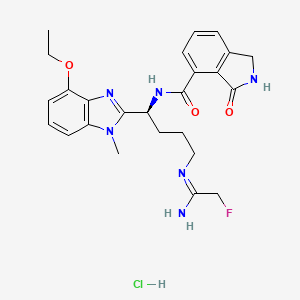
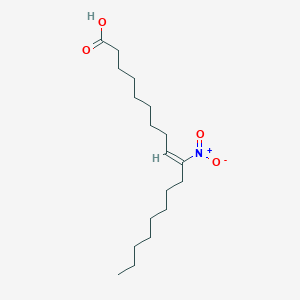
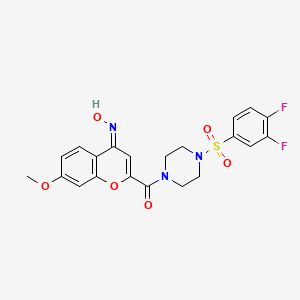
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
